molecular formula C9H13NO B6275407 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763755-07-1

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No. B6275407
CAS RN: 2763755-07-1
M. Wt: 151.2
InChI Key:
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Description

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile (EOSPC) is a heterocyclic organic compound that has a wide range of scientific applications. It is a cyclic compound containing a seven-membered ring composed of two nitrogen atoms and five carbon atoms. EOSPC is a versatile, water-soluble compound that is used in a variety of synthetic organic chemistry processes and biomedical research applications. Its unique structure and properties make it an attractive choice for researchers looking to explore and develop new compounds, drugs, and treatments.

Scientific Research Applications

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used as a fluorescent probe in biophysical studies, as a fluorescent dye in imaging, and as a photolabile linker in protein engineering. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism of Action

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have a wide range of mechanisms of action. It has been shown to be involved in the binding of small molecules to proteins, as well as the inhibition of enzymes. It has also been used as a substrate for the synthesis of peptides and peptidomimetics. In addition, it has been used as a fluorescent probe for the study of protein-protein interactions, and as a photolabile linker for the study of protein engineering.
Biochemical and Physiological Effects
6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been used as a fluorescent probe for the study of protein-protein interactions, and as a photolabile linker for the study of protein engineering. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Its use in these applications has been shown to have a variety of effects on biochemical and physiological pathways.

Advantages and Limitations for Lab Experiments

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a versatile compound that has a wide range of applications in scientific research. Its unique structure and properties make it an attractive choice for researchers looking to explore and develop new compounds, drugs, and treatments. Its water-solubility and the fact that it is relatively stable at room temperature make it an ideal reagent for a variety of laboratory experiments. However, it is important to note that 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is toxic and should be handled with caution.

Future Directions

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a versatile compound that has a wide range of applications in scientific research. As such, there are a number of potential future directions in which 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile could be used. These include the development of new compounds, drugs, and treatments; the exploration of new biochemical and physiological pathways; the development of new fluorescent probes and photolabile linkers; and the development of new peptides and peptidomimetics. In addition, 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile could be used in the synthesis of new organic compounds, and in the development of new catalysts and ligands.

Synthesis Methods

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is synthesized through a multi-step process. The main steps involve the reaction of a nitrile group with a secondary amine to form a Schiff base, followed by a condensation reaction with a carbonyl group to form an imine. The imine is then hydrolyzed to form the desired product. The synthesis of 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves the use of several reagents, including sodium hydroxide, hydrochloric acid, and sodium bicarbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 6-ethyl-2-oxaspiro[3.3]heptane-6-carboxylic acid with a suitable reagent to convert the carboxylic acid group to a nitrile group.", "Starting Materials": [ "6-ethyl-2-oxaspiro[3.3]heptane-6-carboxylic acid", "Reagent for nitrile formation" ], "Reaction": [ "Step 1: Dissolve 6-ethyl-2-oxaspiro[3.3]heptane-6-carboxylic acid in a suitable solvent.", "Step 2: Add the reagent for nitrile formation to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS RN

2763755-07-1

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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